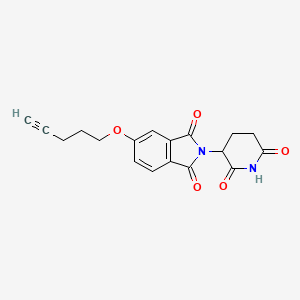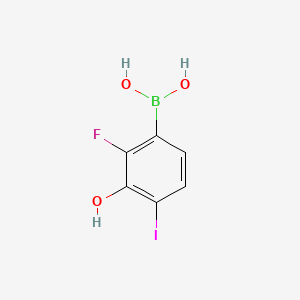
(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, hydroxyl, and iodine substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. For instance, the reaction of 2-fluoro-3-hydroxy-4-iodobenzene with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound under appropriate conditions.
Substitution: The iodine substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carbonyl derivatives.
Substitution: Aryl-substituted products.
Scientific Research Applications
(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid in chemical reactions involves the interaction of its boronic acid group with various catalysts and reagents. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxyl and iodine substituents can participate in additional reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Comparison: (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Compared to 2-fluoro-3-iodophenylboronic acid, the additional hydroxyl group in this compound provides more functionalization options. Similarly, while 4-iodophenylboronic acid and 2-furanylboronic acid are valuable reagents, they lack the specific combination of substituents found in this compound, making it a more specialized compound for certain applications .
Properties
Molecular Formula |
C6H5BFIO3 |
|---|---|
Molecular Weight |
281.82 g/mol |
IUPAC Name |
(2-fluoro-3-hydroxy-4-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10-12H |
InChI Key |
QRNSKCHZRDLKKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)I)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


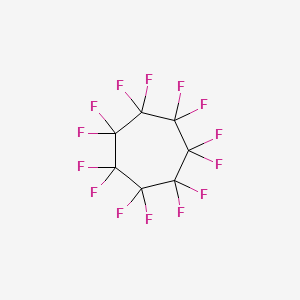
![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)

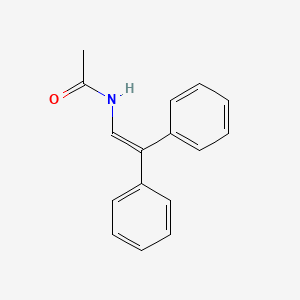
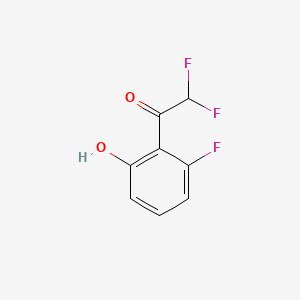
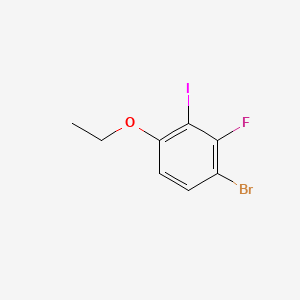
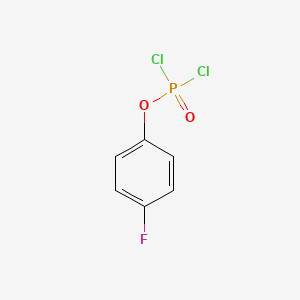
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
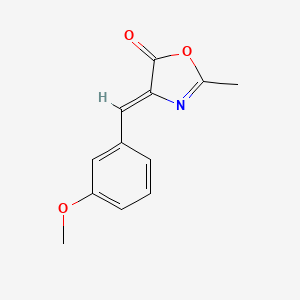
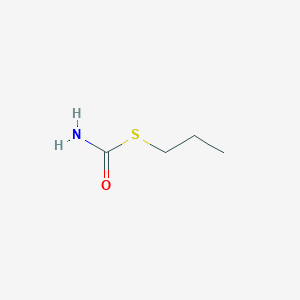
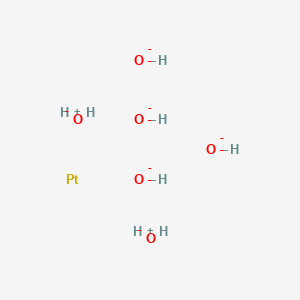
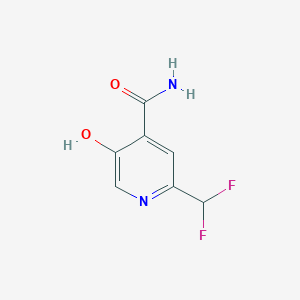
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
